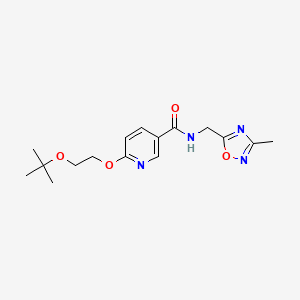

6-(2-(tert-butoxy)ethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Description

6-(2-(tert-Butoxy)ethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a nicotinamide derivative featuring a 3-methyl-1,2,4-oxadiazole substituent and a tert-butoxyethoxy side chain. The compound’s structure integrates a pyridine core (nicotinamide) with a methylene-linked 1,2,4-oxadiazole ring at the N-position and a tert-butyl-protected ethoxy group at the 6-position. This design likely aims to enhance metabolic stability (via the tert-butyl group) and modulate electronic properties or target binding (via the oxadiazole heterocycle) .

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-11-19-14(24-20-11)10-18-15(21)12-5-6-13(17-9-12)22-7-8-23-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRIHZDRBGWQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Nicotinamide moiety : This is known for its role in cellular metabolism and potential neuroprotective effects.

- Oxadiazole ring : This five-membered heterocyclic compound has been associated with various biological activities, including antimicrobial and anticancer properties.

- Tert-butoxyethoxy group : This hydrophobic segment may influence the compound's solubility and membrane permeability.

Molecular Formula

The molecular formula for this compound is .

- Neuroprotective Effects : Compounds similar to nicotinamide have been shown to exert neuroprotective effects. For instance, studies indicate that nicotinamide can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

- Anti-inflammatory Properties : The oxadiazole component may contribute to anti-inflammatory activity. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages .

- Antimicrobial Activity : Some oxadiazole derivatives have exhibited significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects .

Study 1: Neuroprotective Potential

A study investigated the impact of nicotinamide derivatives on choline levels in the brain. While the specific compound was not tested, related compounds showed promise in enhancing choline levels, which could be beneficial for treating neurodegenerative conditions .

Study 2: Anti-inflammatory Activity

Research involving 1-methylnicotinamide (a related compound) demonstrated its ability to inhibit the production of ROS and pro-inflammatory mediators in activated macrophages. This suggests that compounds with similar structures could have therapeutic potential in inflammatory diseases .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Pathways of Related Compounds

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Nicotinamide | Direct synthesis from niacin | 85 |

| 1-Methylnicotinamide | Methylation of nicotinamide | 90 |

| Oxadiazole Derivatives | Cyclization from hydrazine | 75 |

Comparaison Avec Des Composés Similaires

The following comparison focuses on structurally or functionally related compounds from the evidence, highlighting key differences in substituents, synthetic routes, and physicochemical/biological properties.

Structural and Functional Analogues

A. N-(4-Fluorophenyl)-6-(3-(5-Methyl-1,2,4-Oxadiazol-3-yl)-benzylthio)nicotinamide (Compound 37, )

- Core Structure : Nicotinamide with a 1,2,4-oxadiazole substituent.

- Key Differences :

- Oxadiazole substituent: 5-methyl-1,2,4-oxadiazol-3-yl (vs. 3-methyl-1,2,4-oxadiazol-5-yl in the target compound).

- Linker: Benzylthio group (vs. methylene group).

- Side chain: Lacks the tert-butoxyethoxy moiety.

- Data :

B. Navacaprant ()

- Core Structure: Quinoline with a 3-methyl-1,2,4-oxadiazol-5-yl group.

- Key Differences: Core: Quinoline (vs. nicotinamide). Pharmacological role: Kappa-opioid receptor (KOR) antagonist.

C. Example 429 ()

- Core Structure : Complex spirocyclic carboxamide.

- Key Similarity : Utilizes tert-butyl-protected intermediates in synthesis.

- Data :

Key Observations :

Oxadiazole Substitution : The position of the methyl group on the oxadiazole (3- vs. 5-) may influence electronic properties and target interactions.

tert-Butyl Groups : The tert-butoxyethoxy side chain in the target compound could improve solubility or metabolic stability compared to Compound 37’s benzylthio linker.

Molecular Weight : The target compound’s lower molecular weight (~393 g/mol) may enhance bioavailability relative to Example 429 (1011 g/mol) .

Research Implications

- The 3-methyl-1,2,4-oxadiazole moiety, as in navacaprant, could confer receptor-binding advantages, warranting exploration in neurological or metabolic targets .

Q & A

Basic: How can researchers optimize the synthetic yield of this compound?

Answer:

- Stoichiometric Control : Adjust molar ratios of precursors (e.g., nitrile oxide derivatives) to minimize side reactions. For example, highlights a 68% yield for nitrile oxide synthesis using 4.3 mmol of starting material with precise stoichiometry .

- Purification Methods : Use column chromatography (e.g., silica gel) to isolate the target compound, as demonstrated in the synthesis of alaninate derivatives in , achieving 66% yield after purification .

- Reaction Time and Temperature : Monitor reaction progress via TLC and optimize conditions (e.g., overnight stirring at room temperature for cycloaddition reactions) .

Advanced: What computational strategies can predict the reactivity of the tert-butoxy ethoxy group in nucleophilic substitutions?

Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies. emphasizes using reaction path search methods to predict optimal conditions .

- Reaction Network Analysis : Map potential intermediates using software like Gaussian or ORCA, validated against experimental NMR/IR data (e.g., IR absorption at 2289 cm⁻¹ for C≡N-O bonds in ) .

- Machine Learning Integration : Train models on existing reaction datasets to predict solvent effects or substituent compatibility, aligning with ’s data-driven approaches .

Basic: Which spectroscopic techniques are essential for characterizing the oxadiazole ring?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and oxadiazole carbons (δ 160–170 ppm), as seen in ’s characterization of similar heterocycles .

- IR Spectroscopy : Detect C=N-O stretches (~1600 cm⁻¹) and NH/CO vibrations (e.g., 1700 cm⁻¹ for amides) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-MS) to distinguish isotopic patterns .

Advanced: How can researchers resolve contradictions in bioactivity data across assay conditions?

Answer:

- Statistical Experimental Design : Apply factorial designs (e.g., Box-Behnken) to isolate variables like pH, temperature, and solvent polarity, as recommended in .

- Control for Aggregation Effects : Use dynamic light scattering (DLS) to rule out nonspecific binding due to colloidal aggregation .

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity and thermodynamics .

Basic: What are the solubility profiles of this compound in common organic solvents?

Answer:

- Shake-Flask Method : Measure solubility in DCM, DMSO, and acetonitrile via UV-Vis spectroscopy at 25°C, referencing protocols in for analogous tert-butyl-containing compounds .

- HPLC Analysis : Quantify solubility limits using reverse-phase C18 columns and acetonitrile/water gradients .

- LogP Estimation : Calculate partition coefficients using software like MarvinSuite to guide solvent selection .

Advanced: How can molecular dynamics (MD) simulations inform the design of derivatives with improved target binding?

Answer:

- Binding Free Energy Calculations : Use MM-PBSA/GBSA methods to rank derivatives based on ΔG binding, as applied in ’s study of benzoxazole derivatives .

- Docking Studies : Perform flexible ligand docking with AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) .

- Solvent Accessibility Analysis : Identify steric clashes or hydrogen-bonding opportunities using MD trajectories (e.g., GROMACS) .

Basic: What are the key considerations for designing a stability study under varying pH conditions?

Answer:

- Buffer Selection : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to assess degradation kinetics, referencing ’s protocols for hydrolytically sensitive compounds .

- Accelerated Degradation Tests : Incubate samples at 40°C/75% RH and analyze via HPLC for decomposition products (e.g., tert-butyl cleavage) .

- LC-MS Monitoring : Track oxidative or hydrolytic degradation pathways using high-resolution mass spectrometry .

Advanced: How can machine learning optimize reaction conditions for novel derivatives?

Answer:

- Feature Engineering : Extract variables (e.g., solvent polarity, catalyst loading) from historical data, as suggested in ’s data-driven frameworks .

- Neural Network Models : Train on reaction yield datasets to predict optimal temperatures or reagent ratios, validated by small-scale experiments .

- Active Learning Loops : Integrate robotic synthesis platforms for iterative optimization, aligning with ’s feedback-driven approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.